Homo-PROTAC cereblon degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

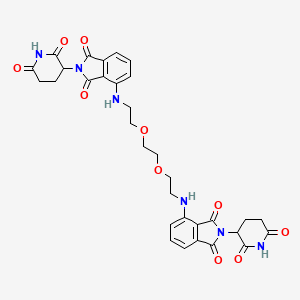

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPFLHBDVDLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Homo-PROTAC Cereblon Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homo-PROTAC Cereblon Degrader 1, also known as OUN20985 and compound 15a, is a pivotal research tool in the field of targeted protein degradation.[1][2] This homobifunctional Proteolysis Targeting Chimera (PROTAC) is engineered to induce the specific and efficient degradation of the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4] By hijacking the cell's own ubiquitin-proteasome system, this molecule facilitates the self-destruction of CRBN, offering a unique approach to study the functions of this crucial E3 ligase and to counteract the effects of immunomodulatory drugs (IMiDs) that rely on CRBN for their activity.[3][4] This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and key quantitative data, serving as a technical resource for professionals in drug discovery and chemical biology.

Core Concept and Mechanism of Action

Homo-PROTACs represent a distinct class of PROTACs composed of two identical ligands joined by a chemical linker.[][6] In the case of this compound, these ligands are based on pomalidomide, a known binder of Cereblon.[3][7] This design allows the molecule to simultaneously engage two separate CRBN proteins, inducing their dimerization.[8]

This induced proximity triggers a cascade of intracellular events:

-

Ternary Complex Formation: The Homo-PROTAC facilitates the formation of a ternary complex, bringing two CRBN molecules into close proximity.[6][9]

-

Self-Ubiquitination: This dimerization event positions the CRBN E3 ligase machinery to catalyze the ubiquitination of the adjacent CRBN molecule.[3][4]

-

Proteasomal Degradation: The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome, leading to a significant reduction in cellular CRBN levels.[7][10]

A key feature of this compound is its high selectivity for CRBN degradation with minimal impact on the degradation of CRBN's native neosubstrates, such as IKZF1 and IKZF3.[1][2][3][7][11][12] This specificity makes it a valuable tool for dissecting the direct roles of CRBN.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound (OUN20985/compound 15a) from various cell-based assays.

| Parameter | Cell Line(s) | Concentration Range | Time Point(s) | Observed Effect | Reference(s) |

| CRBN Degradation | MM1S | 0.1 - 1 µM | 0 - 72 h | Dose- and time-dependent inhibition of Cereblon expression, with recovery observed after 24 hours. | [12] |

| U266, OPM-2, RPMI-8226 | 0 - 1 µM | 16 h | Inhibition of Cereblon expression. | [12] | |

| HEK293T | 0 - 1 µM | 16 h | Inhibition of Cereblon expression. | [12] | |

| K562, OCI-AML5 | 0 - 1 µM | 16 h | Inhibition of Cereblon expression. | [12] | |

| Cell Viability | LP-1, KMS-27, RPMI 8226 | 0 - 10 µM | 4 days | Slight inhibition of cell viability. | [12] |

| Various multiple myeloma cell lines | Not specified | Not specified | No effect on cell viability and proliferation. | [3][4] | |

| Effect on Neosubstrates | Not specified | Not specified | Not specified | Minimal effects on IKZF1 and IKZF3 degradation. | [1][2][3][4][7][11][12] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines have been utilized to study this compound, including multiple myeloma (MM1S, U266, OPM-2, RPMI-8226, LP-1, KMS-27), embryonic kidney (HEK293T), and acute myeloid leukemia (K562, OCI-AML5) cell lines.[12][13]

-

Culture Conditions: Cells are typically maintained in standard culture media such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[13]

-

Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[1][2][13] Working concentrations are prepared by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in experiments should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced effects.[13]

-

Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of the Homo-PROTAC for specified durations (e.g., 0-72 hours).[12]

Western Blotting for Protein Degradation

This is a standard method to assess the levels of CRBN and other proteins of interest.

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for CRBN, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Immunoprecipitation for Ubiquitination

This protocol is used to confirm the ubiquitination of CRBN.[1]

-

Cell Transfection and Treatment: HEK293T cells can be transfected with a plasmid expressing tagged CRBN (e.g., FLAG-CRBN).[1] After a suitable incubation period (e.g., 48 hours), the cells are treated with the Homo-PROTAC or DMSO control.[1]

-

Cell Lysis: Cells are lysed under denaturing conditions (e.g., with 2% SDS-containing buffer) and boiled to inactivate deubiquitinating enzymes.[1] The lysate is then diluted with a non-denaturing buffer containing protease and deubiquitinase inhibitors.[1]

-

Immunoprecipitation: The tagged CRBN is immunoprecipitated using an antibody against the tag (e.g., anti-FLAG M2 affinity gel).[1]

-

Elution: The immunoprecipitated proteins are eluted from the beads.[1]

-

Western Blot Analysis: The eluates are analyzed by Western blotting using antibodies against the tag (to detect total immunoprecipitated CRBN) and ubiquitin (e.g., FK2 antibody) to detect ubiquitinated CRBN.[1]

Cell Viability Assay

The MTT assay is a common method to assess the effect of the degrader on cell proliferation and viability.[13][14]

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of the Homo-PROTAC for a specified period (e.g., 4 days).[12]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound.

Conclusion

This compound is a powerful and selective chemical probe for inducing the degradation of Cereblon. Its well-characterized mechanism of action and the availability of established experimental protocols make it an invaluable tool for researchers investigating the ubiquitin-proteasome system, the biological functions of CRBN, and the development of novel therapeutics based on targeted protein degradation. This guide provides the foundational knowledge required for the effective utilization of this important research compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. probechem.com [probechem.com]

- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. This compound | PROTACs 1 | CAS 2244520-98-5 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 9. tandfonline.com [tandfonline.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of MORF4L1 as an endogenous substrate of CRBN and its potential role as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Mechanism of Action of Homo-PROTAC Cereblon Degrader 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Homo-PROTAC Cereblon Degrader 1, a homobifunctional proteolysis-targeting chimera designed for the selective degradation of the E3 ubiquitin ligase Cereblon (CRBN). This document details the molecular interactions, cellular consequences, and key experimental data, offering a resource for researchers in targeted protein degradation and drug discovery.

Core Mechanism of Action: Induced Self-Degradation

This compound, also referred to as compound 15a, operates through a novel mechanism of induced self-degradation.[1][2][3] Unlike conventional hetero-bifunctional PROTACs that bring a target protein to an E3 ligase, this Homo-PROTAC leverages the inherent function of Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex, to target itself for destruction.[4][5]

The molecule consists of two pomalidomide (B1683931) ligands linked together.[1][3] Pomalidomide is a known immunomodulatory drug (IMiD) that binds to CRBN. By possessing two CRBN-binding moieties, the Homo-PROTAC can simultaneously engage two molecules of CRBN, inducing their dimerization.[6] This induced proximity facilitates the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to another CRBN molecule, leading to the poly-ubiquitination of CRBN itself.[5][6] The ubiquitinated CRBN is then recognized and degraded by the 26S proteasome.[5]

This self-directed degradation is highly specific for CRBN, with minimal effects on the canonical neosubstrates of IMiDs, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][7] The degradation of CRBN can be blocked by proteasome inhibitors (e.g., MG132) and ubiquitin-activating enzyme inhibitors (e.g., PYR-41), confirming the dependence of this mechanism on the ubiquitin-proteasome system.[6]

Signaling Pathway Diagram

Caption: Mechanism of Homo-PROTAC induced CRBN degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, degradation potency and efficiency, and its effects on cell viability.

Table 1: Binding Affinity and Degradation Potency

| Parameter | Cell Line | Value | Reference |

| K D (CRBN Binding) | Recombinant Human CRBN | 0.3 µM | [6] |

| DC 50 (CRBN Degradation) | MM.1S | 0.45 µM | [6] |

| D max (CRBN Degradation) | MM.1S | >90% at 2 µM | [6] |

Table 2: Cellular Activity in Various Cell Lines

| Assay | Cell Line(s) | Concentration Range | Incubation Time | Outcome | Reference |

| CRBN Expression Inhibition | MM.1S | 0.1 - 1 µM | 0 - 72 h | Dose- and time-dependent inhibition of CRBN. | [2] |

| CRBN Inhibition | U266, OPM-2, RPMI-8226, HEK293T, K562, OCI-AML5 | 0.1 - 1 µM | 16 h | Inhibition of CRBN expression. | [2] |

| Cell Viability | LP-1, KMS-27, RPMI 8226 | 0 - 10 µM | 4 days | Slight inhibition of cell viability. | [2] |

| Anti-proliferative Activity | MM.1S | - | - | IC50 = 0.8 µM | [6] |

| Anti-proliferative Activity | RPMI-8226 | - | - | IC50 = 1.2 µM | [6] |

| Anti-proliferative Activity | HeLa | - | - | IC50 = 1.5 µM | [6] |

| Cytotoxicity in CRBN knockdown cells | MM.1S | - | - | IC50 > 20 µM | [6] |

| Cytotoxicity in normal PBMCs | Human PBMCs | - | - | IC50 > 20 µM | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the mechanism of action of this compound.

Western Blot Analysis for Protein Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of CRBN and other proteins of interest in cultured cells.

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Homo-PROTACs for the Chemical Knockdown of Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 5. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 6. This compound | PROTACs 1 | CAS 2244520-98-5 | Buy this compound from Supplier 美国InvivoChem [invivochem.cn]

- 7. axonmedchem.com [axonmedchem.com]

The Discovery and Development of Homo-PROTAC Compound 15a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the pioneering Homo-PROTAC compound 15a. Compound 15a, a homodimer of the immunomodulatory drug pomalidomide, represents a significant advancement in the field of targeted protein degradation by inducing the selective self-degradation of the E3 ubiquitin ligase Cereblon (CRBN). This document details the quantitative data associated with its activity, the experimental protocols for its synthesis and evaluation, and visual representations of its mechanism and the workflows used in its characterization.

Core Concepts and Mechanism of Action

Homo-PROTACs (Proteolysis Targeting Chimeras) are a novel class of molecules designed to induce the dimerization and subsequent ubiquitination and degradation of an E3 ubiquitin ligase by the proteasome. Compound 15a is a first-in-class Homo-PROTAC that specifically targets CRBN, a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] By simultaneously binding to two CRBN molecules, compound 15a facilitates their proximity, leading to auto-ubiquitination and degradation.[1] This targeted degradation of CRBN effectively inactivates the ligase, providing a powerful tool to study its biological functions and offering a potential therapeutic strategy.

The mechanism of action for Homo-PROTAC compound 15a is a multi-step process within the cell, as illustrated below.

References

OUN20985: A Selective Cereblon Degrader for Advancing Targeted Protein Degradation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

OUN20985, also known as Homo-PROTAC cereblon degrader 1, is a potent and highly selective chemical probe for inducing the degradation of the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). As a homobifunctional degrader (Homo-PROTAC), OUN20985 leverages a unique mechanism of action, inducing the self-degradation of CRBN with minimal impact on its neosubstrates, such as IKZF1 and IKZF3. This high selectivity makes OUN20985 an invaluable tool for elucidating the physiological functions of CRBN and for developing novel therapeutics in the field of targeted protein degradation. This technical guide provides a comprehensive overview of OUN20985, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in research settings.

Introduction to OUN20985

OUN20985 is a chemical entity designed to specifically target and degrade cereblon (CRBN), a key component of the CRL4CRBN E3 ubiquitin ligase complex.[1][2] Unlike traditional PROTACs that are heterobifunctional, OUN20985 is a Homo-PROTAC, meaning it is composed of two CRBN-binding moieties linked together.[3][4] This unique structure allows it to simultaneously engage with two CRBN molecules, inducing their dimerization and subsequent ubiquitination and proteasomal degradation.[4] A critical feature of OUN20985 is its high selectivity for CRBN, with negligible effects on the well-characterized CRBN neosubstrates IKZF1 and IKZF3, which are typically degraded by immunomodulatory drugs (IMiDs).[1][2] This specificity allows for the precise study of CRBN's functions in isolation from the effects of neosubstrate degradation.

Mechanism of Action

The mechanism of action of OUN20985 as a Homo-PROTAC is distinct from that of conventional heterobifunctional PROTACs. Instead of recruiting an E3 ligase to a target protein, OUN20985 induces the E3 ligase to essentially "target itself" for degradation.

Signaling Pathway for OUN20985-induced CRBN Degradation:

Caption: Mechanism of OUN20985-induced CRBN degradation.

Quantitative Data

The efficacy of OUN20985 in inducing CRBN degradation has been quantified across various cell lines and experimental conditions. The following tables summarize the key quantitative findings from published studies.

Table 1: Dose-Dependent Degradation of CRBN by OUN20985 in MM.1S Cells

| OUN20985 Concentration | Incubation Time | % CRBN Degradation (relative to DMSO) |

| 10 nM | 16 h | Noticeable degradation |

| 100 nM | 16 h | Maximum degradation |

| 1 µM | 16 h | Maximum degradation |

| 100 µM | 16 h | Abrogated degradation (Hook Effect) |

Data extrapolated from Steinebach C, et al. ACS Chem Biol. 2018.[4]

Table 2: Time-Dependent Degradation of CRBN by OUN20985 (1 µM) in MM.1S Cells

| Incubation Time | % CRBN Degradation (relative to DMSO) |

| 0 h | 0% |

| 24 h | Significant degradation |

| 48 h | Sustained degradation |

| 72 h | Partial recovery of CRBN levels |

Data extrapolated from MedchemExpress product information, citing Steinebach et al. 2018.

Table 3: Selectivity Profile of OUN20985

| Protein | Effect of OUN20985 Treatment |

| Cereblon (CRBN) | Potent Degradation |

| IKZF1 | Minimal to no effect |

| IKZF3 | Minimal to no effect |

Based on findings from multiple sources.[1][2][4]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of OUN20985 to study CRBN degradation.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell lines such as MM.1S, U266, OPM-2, and RPMI-8226, or other cell lines of interest (e.g., HEK293T) are suitable for these experiments.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

OUN20985 Preparation: Prepare a stock solution of OUN20985 in DMSO (e.g., 10 mM). For cell treatment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight (for adherent cell lines). The following day, replace the medium with fresh medium containing the desired concentrations of OUN20985 or DMSO as a vehicle control. Incubate for the desired time points (e.g., 4, 8, 16, 24, 48, 72 hours).

Western Blotting for CRBN Degradation

Experimental Workflow for Western Blot Analysis:

Caption: Workflow for Western Blot Analysis of CRBN Degradation.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the CRBN band intensity to the corresponding loading control band intensity. Calculate the percentage of CRBN degradation relative to the vehicle-treated control.

Ubiquitination Assay

-

Cell Transfection (Optional but Recommended): For enhanced detection, transfect cells (e.g., HEK293T) with a plasmid expressing FLAG-tagged CRBN.

-

Treatment: 48 hours post-transfection, treat the cells with OUN20985 and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 3-6 hours) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an anti-FLAG antibody conjugated to agarose (B213101) beads.

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, FK2 clone) and an anti-FLAG antibody to detect total immunoprecipitated CRBN. An increase in the high-molecular-weight smear in the ubiquitin blot indicates enhanced ubiquitination.

Conclusion

OUN20985 is a powerful and selective tool for researchers studying the biology of cereblon. Its ability to induce potent and specific degradation of CRBN without affecting its neosubstrates provides a unique opportunity to dissect the diverse roles of this E3 ligase in cellular processes. The data and protocols presented in this guide offer a solid foundation for the successful application of OUN20985 in a variety of research contexts, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

The "Suicide" Mission of E3 Ligases: An In-depth Technical Guide to Self-Degradation Induced by Homo-PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of proteins has emerged as a revolutionary therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. A fascinating and powerful subclass of these molecules, Homo-PROTACs, leverages a unique mechanism of action: inducing the self-degradation of E3 ubiquitin ligases. This technical guide provides a comprehensive overview of the core principles of Homo-PROTACs, detailing their mechanism, design strategies, and the critical experimental protocols required for their evaluation. Quantitative data on the degradation of key E3 ligases—VHL, CRBN, and MDM2—are summarized, and the intricate signaling pathways and experimental workflows are visualized to offer a clear and detailed understanding of this cutting-edge technology.

Introduction: The Rise of Homo-PROTACs

Conventional PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Homo-PROTACs, in contrast, are homobifunctional molecules composed of two identical ligands for the same E3 ligase, connected by a chemical linker.[1] This design enables the Homo-PROTAC to simultaneously bind to two molecules of the same E3 ligase, inducing their dimerization.[2][3] This dimerization event triggers a cascade of auto-ubiquitination, marking the E3 ligase itself for proteasomal degradation in a process aptly termed "self-degradation" or a "suicide" mission.[2] This approach offers a novel strategy for modulating the activity of E3 ligases, which are often implicated in various diseases, including cancer.[4]

The Core Principle: Mechanism of E3 Ligase Self-Degradation

The mechanism of Homo-PROTAC-induced E3 ligase self-degradation is a fascinating example of hijacking the cell's own protein disposal machinery to turn it against itself. The process can be broken down into several key steps:

-

Dimerization: The Homo-PROTAC molecule, with its two E3 ligase ligands, acts as a molecular scaffold, bringing two molecules of the same E3 ligase into close proximity.[2]

-

Ternary Complex Formation: This induced proximity results in the formation of a transient ternary complex, consisting of two E3 ligase molecules and one Homo-PROTAC.[5]

-

Auto-ubiquitination: Within this complex, one E3 ligase acts as the enzyme, transferring ubiquitin molecules to the other E3 ligase, which serves as the substrate. This process of auto-ubiquitination can occur on accessible lysine (B10760008) residues of the substrate E3 ligase.[6]

-

Proteasomal Degradation: The poly-ubiquitinated E3 ligase is then recognized by the 26S proteasome, leading to its degradation.[5]

This catalytic cycle allows a single Homo-PROTAC molecule to induce the degradation of multiple E3 ligase molecules.

Quantitative Analysis of E3 Ligase Degradation

The efficacy of Homo-PROTACs is quantified by measuring the extent of E3 ligase degradation. Key parameters include the maximal degradation (Dmax) and the concentration required to achieve 50% degradation (DC50).

VHL Homo-PROTACs

The von Hippel-Lindau (VHL) E3 ligase is a well-studied tumor suppressor, and Homo-PROTACs targeting VHL have been successfully developed. The compound CM11 is a potent VHL Homo-PROTAC.[3][7]

| Homo-PROTAC | Cell Line | Dmax (%) | DC50 (nM) | Time (h) | Reference |

| CM11 | HeLa | >90 | ~30 | 4 | [5] |

| CM11 | HEK293 | >90 | ~50 | 4 | [5] |

| CM11 | 786-O | >80 | ~100 | 24 | [5] |

CRBN Homo-PROTACs

Cereblon (CRBN) is another E3 ligase that has been effectively targeted for self-degradation using pomalidomide-based Homo-PROTACs.[8][9]

| Homo-PROTAC | Cell Line | Dmax (%) | DC50 (nM) | Time (h) | Reference |

| Compound 8 | MM1.S | >90 | ~10 | 24 | [8][9] |

| St-15a | MM1.S | ~80 | ~50 | 4 | [10] |

| Pomalidomide-dimer | MM1.S | >90 | <100 | 4 | [11] |

MDM2 Homo-PROTACs

The E3 ligase MDM2 is a key negative regulator of the p53 tumor suppressor, making it an attractive target in oncology. Nutlin-based Homo-PROTACs have been shown to induce MDM2 self-degradation.[4][12]

| Homo-PROTAC | Cell Line | Dmax (%) | DC50 (µM) | Time (h) | Reference |

| 11a | A549 | >95 | 1.01 | 24 | [13][14] |

| A1874 | HCT116 | ~98 | 0.032 | 24 | [15] |

| YX-02-030 | MDA-MB-231 | >90 | Not reported | 24 |

Signaling Pathway Implications

The self-degradation of an E3 ligase can have significant downstream consequences on cellular signaling pathways.

VHL Degradation and HIF-1α Signaling

VHL is a critical component of the cellular oxygen-sensing pathway, targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. Degradation of VHL can lead to the stabilization and accumulation of HIF-1α, which in turn activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[16]

MDM2 Degradation and p53 Signaling

MDM2 is the primary negative regulator of the p53 tumor suppressor. By inducing the degradation of MDM2, Homo-PROTACs can lead to the stabilization and activation of p53.[17][18] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, making this a promising anti-cancer strategy.[19][20]

Key Experimental Protocols

Rigorous experimental validation is crucial for the development and characterization of Homo-PROTACs. The following are detailed protocols for essential assays.

Western Blot Analysis of E3 Ligase Degradation

This protocol is for determining the degradation of an E3 ligase in cultured cells following Homo-PROTAC treatment.

Materials:

-

Cell line expressing the target E3 ligase

-

Homo-PROTAC compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific to the target E3 ligase

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with a range of Homo-PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target E3 ligase and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal.

-

Quantify band intensities and normalize the target E3 ligase signal to the loading control.

-

In Vitro Ubiquitination Assay

This assay determines the ability of a Homo-PROTAC to induce E3 ligase auto-ubiquitination in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant target E3 ligase

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

Homo-PROTAC compound

-

SDS-PAGE gels and Western blot reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

Add the Homo-PROTAC at various concentrations or a vehicle control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination:

-

Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described above, probing with an anti-ubiquitin antibody and an antibody against the E3 ligase to detect a ladder of higher molecular weight ubiquitinated species.

-

Co-Immunoprecipitation (Co-IP) for E3 Ligase Dimerization

This protocol is used to confirm that the Homo-PROTAC induces the dimerization of the target E3 ligase.

Materials:

-

Cell lysate from cells treated with Homo-PROTAC or vehicle control

-

Primary antibody against the target E3 ligase

-

Protein A/G magnetic beads or agarose (B213101) resin

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Immunoprecipitation:

-

Incubate the cell lysate with the primary antibody against the E3 ligase to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blot, probing for the target E3 ligase. An increase in the amount of co-immunoprecipitated E3 ligase in the Homo-PROTAC-treated sample compared to the control indicates induced dimerization.

-

Mass Spectrometry for Ubiquitination Site Identification

This advanced technique identifies the specific lysine residues on the E3 ligase that are ubiquitinated.

Materials:

-

In-vitro ubiquitination reaction products or immunoprecipitated E3 ligase

-

DTT and iodoacetamide

-

Trypsin

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Reduce and alkylate the protein sample.

-

Digest the protein into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Desalt the peptide mixture using C18 columns.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify peptides with a diglycine remnant (a signature of ubiquitination) on lysine residues.

-

Conclusion and Future Directions

Homo-PROTACs represent a novel and promising therapeutic strategy for targeting E3 ubiquitin ligases. Their unique "suicide" mechanism of action provides a powerful tool for modulating cellular signaling pathways implicated in a variety of diseases. The continued development of new Homo-PROTACs for a wider range of E3 ligases, coupled with a deeper understanding of their downstream biological consequences, will undoubtedly pave the way for new and innovative therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore and advance this exciting field.

References

- 1. scilit.com [scilit.com]

- 2. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation | Semantic Scholar [semanticscholar.org]

- 4. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 10. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homo-PROTAC mediated suicide of MDM2 to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of the Mdm2-p53 signaling axis in the DNA damage response and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Pomalidomide-based Homo-PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of pomalidomide-based Homo-PROTACs (Proteolysis Targeting Chimeras), focusing on their mechanism of action, design principles, and the experimental methodologies used for their characterization. These molecules represent a novel chemical biology tool for inducing the selective degradation of the E3 ubiquitin ligase Cereblon (CRBN), offering unique advantages for studying the ubiquitin-proteasome system and the functional roles of CRBN.

Core Concept and Mechanism of Action

Unlike traditional heterobifunctional PROTACs that bring a target protein to an E3 ligase, Homo-PROTACs are homobifunctional molecules designed to induce the degradation of an E3 ligase itself. Pomalidomide-based Homo-PROTACs consist of two pomalidomide (B1683931) molecules joined by a chemical linker.[1]

The mechanism relies on the ability of the Homo-PROTAC to simultaneously bind to two separate CRBN proteins, which are substrate receptors for the CRL4 E3 ubiquitin ligase complex.[2][3] This induced proximity forces the dimerization of the two CRBN molecules, leading to a conformational arrangement that facilitates the transfer of ubiquitin from the associated E2 enzyme of one CRL4-CRBN complex to the other CRBN molecule in a process of auto-ubiquitination.[2] This polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome, resulting in a chemical knockdown of CRBN protein levels.[2][4]

This process is highly specific and can abrogate the normal functions of CRBN, such as its role in the pomalidomide-induced degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Homo-PROTACs for the Chemical Knockdown of Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cereblon in the Ubiquitin-Proteasome System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for the degradation of a vast majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and maintaining protein homeostasis. The specificity of the UPS is primarily determined by a family of over 600 E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them. This polyubiquitination marks the substrate for degradation by the 26S proteasome.

Cereblon (CRBN) has emerged as a key player in the UPS, functioning as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1][2] Initially identified through its association with a form of mild autosomal recessive intellectual disability, CRBN has garnered significant attention in the field of drug discovery as the primary target of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[3][4] These small molecules reprogram the substrate specificity of the CRL4-CRBN complex, inducing the degradation of proteins not normally targeted by this E3 ligase. This "molecular glue" mechanism has paved the way for the development of novel therapeutic strategies aimed at targeted protein degradation (TPD), including Proteolysis-Targeting Chimeras (PROTACs).[1][5]

This technical guide provides a comprehensive overview of the role of cereblon within the ubiquitin-proteasome system, its mechanism of action, and its exploitation for therapeutic benefit. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal E3 ligase substrate receptor.

The CRL4-CRBN E3 Ubiquitin Ligase Complex: Structure and Function

Cereblon is an integral component of the CRL4-CRBN E3 ubiquitin ligase complex. This multi-subunit complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1), also known as Regulator of Cullins 1 (ROC1).[1][2] Within this architecture, CUL4 acts as a scaffold protein, RBX1 recruits the ubiquitin-conjugating enzyme (E2), and DDB1 serves as an adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[1][6] CRBN itself is responsible for recognizing and binding to specific protein substrates, thereby conferring substrate specificity to the entire E3 ligase complex.[1][7]

The CRL4-CRBN complex mediates the ubiquitination of its substrates, leading to their subsequent degradation by the proteasome. This process is crucial for normal cellular function, and dysregulation of CRL4-CRBN activity has been implicated in various diseases.

Caption: The CRL4-CRBN E3 Ubiquitin Ligase Complex.

Cereblon in Targeted Protein Degradation

The discovery that small molecules can modulate the substrate specificity of CRBN has revolutionized the field of drug discovery, giving rise to two major classes of targeted protein degradation therapeutics: molecular glues and PROTACs.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not otherwise be recognized.[5][8] The immunomodulatory drugs (IMiDs®) are the archetypal molecular glues for CRBN. By binding to a specific pocket on CRBN, these drugs remodel the surface of the substrate receptor, creating a new binding interface that is recognized by specific neosubstrates, such as the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[7][9] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, which is the basis for the therapeutic efficacy of IMiDs in multiple myeloma.[9][10]

Caption: Mechanism of Molecular Glue-Mediated Degradation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker.[1][5] One ligand binds to the target protein of interest (POI), while the other ligand recruits an E3 ubiquitin ligase.[1] A significant number of PROTACs in development utilize ligands that bind to CRBN to recruit the CRL4-CRBN complex.[1] By simultaneously binding to both the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target, facilitating its ubiquitination and subsequent degradation.[11] This approach allows for the targeted degradation of a wide range of proteins, including those that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[5]

Caption: Mechanism of PROTAC-Mediated Degradation.

Quantitative Data on Cereblon-Mediated Protein Degradation

The efficacy of molecular glues and PROTACs is often quantified by their binding affinities to CRBN and the target protein, as well as their ability to induce degradation. Key parameters include the dissociation constant (Kd) or inhibition constant (Ki) for binding, and the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for degradation efficiency.

Table 1: Binding Affinities of Selected Ligands to Cereblon

| Ligand | Ligand Type | Binding Affinity (Kd/Ki) | Assay Method | Reference |

| Thalidomide | Molecular Glue | ~2.5 µM (Ki) | FRET | [12] |

| Lenalidomide | Molecular Glue | ~0.6 µM (Kd) | ITC | [12] |

| Pomalidomide | Molecular Glue | ~0.2 µM (Kd) | ITC | [12] |

| Iberdomide | Molecular Glue | High Affinity | Not Specified | [4] |

| CC-885 | Molecular Glue | High Potency | Not Specified | [9] |

| dBET1 | PROTAC | Weaker than IMiDs | NanoBRET | [12] |

Table 2: Degradation Efficiency of Selected Neosubstrates Mediated by Cereblon Modulators

| Degrader | Neosubstrate | DC50 | Dmax | Cell Line | Reference |

| Lenalidomide | IKZF1 | N/A | 42.47% | RPMI 8266 | [13] |

| Lenalidomide | IKZF3 | 0.17 µM | 66.77% | RPMI 8266 | [13] |

| Pomalidomide | IKZF1 | 2.32 µM | 56.97% | RPMI 8266 | [13] |

| Pomalidomide | IKZF3 | 0.07 µM | 88.42% | RPMI 8266 | [13] |

| CC-90009 | GSPT1 | Potent | Not Specified | AML cell lines | [9] |

| dCDK-1 | CDK6 | 2-9 nM | >70% | Not Specified | [14] |

| dCDK-PcN | CDK4 | 10-20 nM | 72% | Not Specified | [14] |

Experimental Protocols

Characterizing the interaction between small molecules, CRBN, and neosubstrates is crucial for the development of effective protein degraders. The following section provides detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the CRL4-CRBN complex to ubiquitinate a substrate in the presence of a molecular glue or PROTAC.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant CRL4-CRBN complex

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Test compound (molecular glue or PROTAC)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Antibodies against the substrate and ubiquitin

Protocol:

-

Assemble the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical 20 µL reaction contains:

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

50 nM CRL4-CRBN complex

-

1 µM substrate protein

-

10 µM ubiquitin

-

2 mM ATP

-

Test compound at desired concentrations (with appropriate vehicle control)

-

Ubiquitination reaction buffer to a final volume of 20 µL.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 1-2 hours.

-

Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using a primary antibody specific for the substrate protein to detect its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.[15]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET is a robust method to quantify the formation of the ternary complex (CRBN-degrader-POI) in a homogeneous format.[16][17]

Materials:

-

His-tagged CRBN/DDB1 complex

-

GST-tagged protein of interest (POI)

-

Terbium (Tb)-conjugated anti-GST antibody (donor)

-

Fluorescently labeled (e.g., AF488) anti-His antibody (acceptor)

-

PROTAC of interest

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% BSA, 0.01% Triton X-100)

-

384-well low-volume assay plates

Protocol:

-

Prepare serial dilutions of the PROTAC in assay buffer.

-

In a 384-well plate, add the PROTAC dilutions.

-

Prepare a mixture of GST-POI and Tb-anti-GST antibody in assay buffer and add to the wells. Incubate for 30 minutes at room temperature.

-

Prepare a mixture of His-CRBN/DDB1 and labeled anti-His antibody in assay buffer and add to the wells to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 3 hours), protected from light.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~490 nm for the donor and ~520 nm for the acceptor).[16]

-

The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of ternary complex formed.

AlphaLISA for CRBN Binding

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to measure the binding of a ligand to CRBN.[14][18]

Materials:

-

GST-tagged CRBN protein

-

Biotinylated CRBN ligand (e.g., biotinylated thalidomide)

-

Streptavidin-coated donor beads

-

Glutathione AlphaLISA acceptor beads

-

Test compound

-

AlphaLISA assay buffer

-

384-well assay plates

Protocol:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a mixture of GST-CRBN and biotinylated CRBN ligand to the wells.

-

Add a mixture of streptavidin-donor beads and glutathione-acceptor beads to the wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaLISA-compatible plate reader. Excitation of the donor beads at 680 nm results in the emission of singlet oxygen, which, if in proximity, activates the acceptor beads to emit light at 615 nm.[14]

-

A decrease in the AlphaLISA signal indicates that the test compound is competing with the biotinylated ligand for binding to CRBN.

Western Blot for Cellular Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein in cells treated with a degrader.[13]

Materials:

-

Cell line expressing the protein of interest

-

Cell culture medium and supplements

-

Degrader compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blot equipment and reagents

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 4, 8, 24 hours). Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.

-

Harvest the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[13][19]

Caption: General Workflow for a CRBN-Based Degradation Assay.

Conclusion

Cereblon has firmly established itself as a central player in the ubiquitin-proteasome system and a highly tractable target for therapeutic intervention. Its role as a substrate receptor for the CRL4 E3 ligase complex, and the ability to modulate its substrate specificity with small molecules, has opened up a new paradigm in drug discovery. The continued development of molecular glues and CRBN-recruiting PROTACs holds immense promise for targeting disease-causing proteins that have been previously inaccessible. A thorough understanding of the molecular mechanisms of CRBN, coupled with robust and quantitative experimental methodologies as outlined in this guide, will be essential for the successful design and optimization of the next generation of targeted protein degradation therapies.

References

- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. biocytogen.com [biocytogen.com]

- 6. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Knockdown of Cereblon: A Technical Guide to Small Molecule-Mediated Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) has emerged as a pivotal target in the field of targeted protein degradation. As a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), CRBN plays a crucial role in the ubiquitin-proteasome system. The discovery that small molecules can modulate the substrate specificity of CRBN has opened up new avenues for therapeutic intervention, allowing for the selective degradation of previously "undruggable" proteins. This technical guide provides an in-depth overview of the chemical knockdown of cereblon using small molecules, focusing on the core mechanisms, experimental validation, and the signaling pathways involved.

Small Molecules for Chemical Knockdown of Cereblon

A variety of small molecules have been developed to induce the degradation of cereblon or modulate its activity. These can be broadly categorized into immunomodulatory drugs (IMiDs), Cereblon E3 Ligase Modulators (CELMoDs), and Proteolysis Targeting Chimeras (PROTACs).

Immunomodulatory Drugs (IMiDs): This class includes thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide.[1] These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome.[2] The primary neosubstrates of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]

Cereblon E3 Ligase Modulators (CELMoDs): CELMoDs are a newer class of compounds designed to be more potent and selective than traditional IMiDs. They also function as molecular glues but can induce the degradation of a broader range of neosubstrates, including GSPT1.[5]

Homo-PROTACs: These are bifunctional molecules that consist of two CRBN-binding ligands connected by a linker. This design induces the dimerization of CRBN, leading to its auto-ubiquitination and subsequent degradation.[3][4] This approach allows for the specific chemical knockdown of CRBN itself.

Quantitative Data on Small Molecule-Mediated Cereblon Knockdown

The potency of small molecules in mediating protein degradation is typically quantified by the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). The binding affinity to CRBN is often measured by the half-maximal inhibitory concentration (IC50).

| Compound Class | Compound | Target | Assay | Value | Cell Line | Reference |

| IMiD | Lenalidomide | CRBN Binding | IC50 | ~2 µM | U266 | [1] |

| IMiD | Pomalidomide | CRBN Binding | IC50 | ~2 µM | U266 | [1] |

| IMiD | Lenalidomide | CRBN Binding | IC50 | 2.694 µM | TR-FRET | [4] |

| IMiD | Lenalidomide | CRBN Binding | Ki | 177.80 nM | Competitive Titration | [6] |

| IMiD | Pomalidomide | CRBN Binding | Ki | 156.60 nM | Competitive Titration | [6] |

| Homo-PROTAC | 15a (Pomalidomide-based) | CRBN Degradation | Active Conc. | < 100 nM | MM1.S | [7] |

| PROTAC | C4 (AS1411-Lenalidomide) | NCL Degradation | IC50 | 0.9 µM | MCF-7 | [8] |

| CELMoD | YJ1b | CRBN Binding | IC50 | 0.206 µM | TR-FRET | [4] |

| CELMoD | YJ2c | CRBN Binding | IC50 | 0.211 µM | TR-FRET | [4] |

| CELMoD | YJ2h | CRBN Binding | IC50 | 0.282 µM | TR-FRET | [4] |

Experimental Protocols

Western Blot Analysis of Cereblon and Neosubstrate Degradation

This protocol is used to quantify the reduction in protein levels following treatment with a CRBN-targeting small molecule.

a. Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with the small molecule at various concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9]

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody overnight at 4°C. Recommended primary antibodies include:

-

Anti-CRBN (e.g., Proteintech 11435-1-AP)[10]

-

Anti-Ikaros (IKZF1)

-

Anti-Aiolos (IKZF3)

-

Anti-GSPT1

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Quantify band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions

This protocol is used to confirm the interaction between CRBN, the small molecule, and the neosubstrate, or the interaction between components of the E3 ligase complex.[11]

a. Cell Lysate Preparation:

-

Treat cells with the small molecule or a vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Centrifuge to clear the lysate.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody (e.g., anti-CRBN or anti-DDB1) or an isotype control IgG overnight at 4°C with gentle rotation.[11][12]

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

c. Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

d. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting as described above, probing for the expected interacting partners (e.g., DDB1, CUL4A, or the neosubstrate).

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of cereblon knockdown on cell proliferation and viability.[13][14]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the CRBN-targeting small molecule.

-

Incubate for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) and incubate for 15 minutes with shaking.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the chemical knockdown of cereblon.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy [mdpi.com]

- 9. Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRBN antibody (11435-1-AP) | Proteintech [ptglab.com]

- 11. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

Minimal Effects of a Pomalidomide-Based Homo-PROTAC on IKZF1/IKZF3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a pomalidomide-based homobifunctional Proteolysis Targeting Chimera (PROTAC), herein referred to as Homo-PROTAC Cereblon Degrader 1 (also identified in literature as compound 15a or compound 8). This molecule is designed for the specific and potent degradation of the E3 ubiquitin ligase Cereblon (CRBN). A key characteristic of this degrader is its minimal impact on the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), which are typically targeted by immunomodulatory drugs (IMiDs) like pomalidomide (B1683931).

Introduction

Immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide function by binding to CRBN, which in turn recruits neosubstrates like IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] This mechanism is crucial for their therapeutic effects in conditions like multiple myeloma.[2][3][4][5] Homo-PROTACs, which consist of two identical ligands connected by a linker, can induce the self-degradation of an E3 ligase.[1] The pomalidomide-based this compound was developed to induce the degradation of CRBN itself.[2][4][5] This technical guide summarizes the data demonstrating the high potency of this compound against CRBN and its selective effects, with minimal degradation of IKZF1 and IKZF3.

Mechanism of Action

This compound is a homobifunctional molecule that links two pomalidomide moieties. This structure allows it to simultaneously bind to two CRBN molecules, inducing their dimerization. This induced proximity is thought to trigger self-directed ubiquitination and subsequent degradation by the proteasome. By degrading CRBN, this Homo-PROTAC can antagonize the effects of pomalidomide, including the degradation of IKZF1 and IKZF3.[4]

Caption: Mechanism of CRBN self-degradation induced by Homo-PROTAC 1.

Quantitative Data Summary

The following tables summarize the quantitative findings regarding the effects of this compound on CRBN, IKZF1, and IKZF3 protein levels in various cell lines.

Table 1: Effect of this compound on Protein Levels

| Cell Line | Treatment | Effect on CRBN | Effect on IKZF1 | Effect on IKZF3 | Reference |

| MM1S | 0.1-1 µM, 0-72 h | Potent and efficient degradation | Minimal effect | Minimal effect | [6] |

| U266 | 0-1 µM, 16 h | Inhibition of Cereblon expression | Not specified | Not specified | [6] |

| OPM-2 | 0-1 µM, 16 h | Inhibition of Cereblon expression | Not specified | Not specified | [6] |

| RPMI-8226 | 0-1 µM, 16 h | Inhibition of Cereblon expression | Not specified | Not specified | [6] |

| HEK293T | 0-1 µM, 16 h | Inhibition of Cereblon expression | Not specified | Not specified | [6] |

| K562 | 0-1 µM, 16 h | Inhibition of Cereblon expression | Not specified | Not specified | [6] |

| OCI-AML5 | 0-1 µM, 16 h | Inhibition of Cereblon expression | Not specified | Not specified | [6] |

| MM1S | 24 h treatment | Potent degradation | Weak remaining effects | Weak remaining effects | [3] |

Table 2: Cell Viability Effects

| Cell Line | Treatment | Effect on Cell Viability | Reference |

| LP-1 | 0-10 µM, 4 days | Slight inhibition | [6] |

| KMS-27 | 0-10 µM, 4 days | Slight inhibition | [6] |

| RPMI 8226 | 0-10 µM, 4 days | Slight inhibition | [6] |

| Multiple Myeloma Cell Lines | Not specified | No effect on cell viability and proliferation | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

Cell Lines: Multiple myeloma cell lines (MM1S, U266, OPM-2, RPMI-8226, LP-1, KMS-27), embryonic kidney cells (HEK293T), and acute myeloid leukemia cell lines (K562, OCI-AML5) were used.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound was dissolved in DMSO to prepare a stock solution.[7] Cells were treated with the compound at the indicated concentrations and for the specified durations. Control cells were treated with an equivalent volume of DMSO.

Western Blotting for Protein Degradation Analysis

This protocol outlines the steps to assess the levels of CRBN, IKZF1, and IKZF3 following treatment with the Homo-PROTAC.

Caption: Workflow for Western Blot analysis of protein degradation.

-

Cell Lysis: After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS).[7] Cells were then lysed in a sodium dodecyl sulfate (B86663) (SDS)-containing lysis buffer and boiled at 95°C for 10 minutes.[7]

-

Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membranes were blocked and then incubated with primary antibodies specific for CRBN, IKZF1, IKZF3, and a loading control (e.g., tubulin). Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Ubiquitination Analysis

This protocol was used to confirm the ubiquitination of CRBN.

-

Transfection and Treatment: HEK293T cells were transfected with a plasmid expressing FLAG-tagged CRBN.[7] Forty-eight hours post-transfection, cells were treated with this compound or DMSO for 3 hours.[7]

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed under denaturing conditions with a 2% SDS-containing buffer, followed by boiling.[7] The SDS was then diluted with a 10x IP lysis buffer containing protease and phosphatase inhibitors, MG132 (10 µM), and PR619 (50 nM).[7]

-

Immunoprecipitation: The cell lysates were incubated with anti-FLAG M2 Affinity Gel at 4°C.[7]

-

Elution and Detection: The protein was eluted with a FLAG peptide.[7] Eluted proteins were analyzed by Western blotting using an anti-FLAG antibody to detect CRBN and an anti-ubiquitin (FK2) antibody to detect ubiquitinated CRBN.[7]

Quantitative Mass Spectrometry

To confirm the selectivity of this compound, quantitative mass spectrometry was performed on the proteome level.[4][5] This analysis verified that the compound selectively degrades CRBN with minimal off-target effects, including on IKZF1 and IKZF3.[4][5]

Conclusion

The pomalidomide-based this compound is a potent and highly selective degrader of CRBN.[4][5][6][7][8][9][10] Experimental data from Western blotting and quantitative mass spectrometry confirm that while it efficiently induces the degradation of its target, CRBN, it has only minimal effects on the levels of the IMiD neosubstrates IKZF1 and IKZF3.[1][2][3][4][5] This makes it a valuable tool for studying the specific biological functions of CRBN and for dissecting the mechanisms of IMiD action.[2][4][5] Furthermore, the ability of this Homo-PROTAC to abrogate the effects of IMiDs highlights its potential in investigating drug resistance mechanisms in multiple myeloma.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 4. Homo-PROTACs for the Chemical Knockdown of Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. bpsbioscience.com [bpsbioscience.com]

The Architectonics of E3 Ligase Dimerization: A Technical Guide to Homo-PROTACs

For Immediate Release

A Deep Dive into the Mechanism of Homo-PROTACs in Inducing E3 Ligase Dimerization and Self-Degradation, Prepared for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the mechanism, quantitative metrics, and experimental protocols associated with Homo-PROTACs, a novel class of molecules designed to induce the dimerization and subsequent degradation of E3 ubiquitin ligases. This document focuses on the two most well-characterized Homo-PROTAC systems: those targeting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.

Core Mechanism: Induced Dimerization and Auto-Ubiquitination